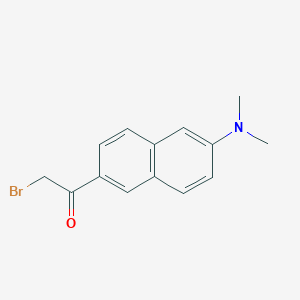

6-Bromoacetyl-2-dimethylaminonaphthalene

説明

Synthesis Analysis

6-Bromoacetyl-2-dimethylaminonaphthalene, along with its derivatives, is synthesized as a substrate for glutathione transferases (GSTs), highlighting its application in highly sensitive assays of these enzymes. The synthesis involves reactions that enhance its fluorescence upon product formation, a characteristic valuable in biochemical research for measuring enzyme activities and interactions (Svensson et al., 2002).

Molecular Structure Analysis

The molecular structure of 6-Bromoacetyl-2-dimethylaminonaphthalene derivatives exhibits sensitivity towards solvent polarity, impacting their fluorescent properties. This sensitivity is utilized in studying "hydrophobic" domains, conformational changes, and dipolar relaxation processes in proteins, offering insights into protein structure and function through fluorescence spectroscopy and lifetime measurements (Franklyn et al., 1983).

Chemical Reactions and Properties

The compound's thiol-reactivity is exploited in the synthesis of fluorogenic substrates for enzymatic reactions, particularly with glutathione transferases. This reactivity, coupled with its environmental sensitivity, allows for the development of sensitive assays for studying enzyme kinetics and mechanisms. The interaction with GSTs results in a significant fluorescence change, useful in real-time monitoring of enzyme activities (Svensson et al., 2002).

科学的研究の応用

Application in Molecular Biology

- Summary of the Application : BADAN is a fluorescent dye that is widely used in various fields of life sciences . It is particularly used in the study of protein structures .

- Methods of Application : BADAN is used as a fluorescent probe in the study of GGBP (D-glucose/D-galactose-binding protein) structural transitions . The dye is attached to a number of mutant forms of GGBP, and changes in its spectral characteristics during structural changes in proteins are studied .

- Results or Outcomes : The study revealed that the spectral properties of BADAN are determined by at least one non-fluorescent and two fluorescent isomers with overlapping absorbing bands . It was found that BADAN fluorescence is determined by the unsolvated “PICT” (planar intramolecular charge transfer state) and solvated “TICT” (twisted intramolecular charge transfer state) excited states . New details of the changes in the spectral characteristics of BADAN during the unfolding of the protein apo and holoforms have been obtained .

Application in Protein Labeling

- Summary of the Application : BADAN is a fluorescent thiol-reactive solvatochromic dye that is widely used for site-directed protein labeling .

- Methods of Application : The dye is attached to specific sites on proteins, allowing researchers to study the structure and function of these proteins .

- Results or Outcomes : The use of BADAN in protein labeling has contributed to our understanding of protein structure and function .

Application in Membrane Studies

- Summary of the Application : BADAN, along with other dyes like PRODAN and LAURDAN, is used in several membrane studies .

- Methods of Application : These dyes are used to study the properties of biological membranes, including their fluidity, polarity, and phase behavior .

- Results or Outcomes : The use of BADAN in membrane studies has provided valuable insights into the properties and behavior of biological membranes .

Application in Fluorescence Methods

- Summary of the Application : BADAN is a fluorescent dye that is widely used in fluorescence methods due to its high sensitivity, simplicity, low cost, and the possibility to be used as an express test .

- Methods of Application : BADAN is used as a fluorescent probe in various fluorescence methods. It is attached to different molecules, and changes in its spectral characteristics during structural changes in these molecules are studied .

- Results or Outcomes : The use of BADAN in fluorescence methods has allowed researchers to study and analyze living systems in a more detailed and efficient way .

Application in Polarity-Sensitive Probing

- Summary of the Application : BADAN is a polarity-sensitive fluorescent probe .

- Methods of Application : BADAN is used to study the polarity of different environments. It is particularly useful in studying the polarity of biological systems .

- Results or Outcomes : The use of BADAN as a polarity-sensitive probe has provided valuable insights into the polarity of various biological systems .

特性

IUPAC Name |

2-bromo-1-[6-(dimethylamino)naphthalen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-16(2)13-6-5-10-7-12(14(17)9-15)4-3-11(10)8-13/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIHZWQYRTVVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376326 | |

| Record name | BADAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoacetyl-2-dimethylaminonaphthalene | |

CAS RN |

210832-86-3 | |

| Record name | BADAN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210832-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoacetyl-2-dimethylaminonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210832863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BADAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

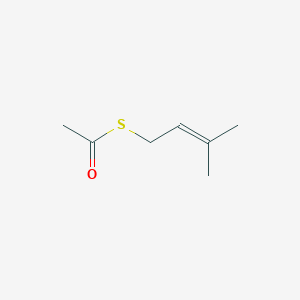

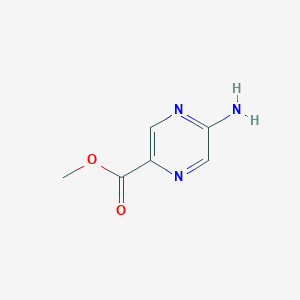

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

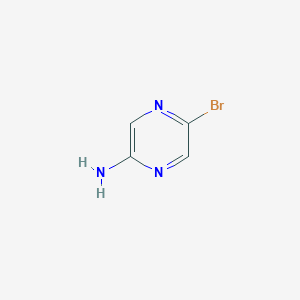

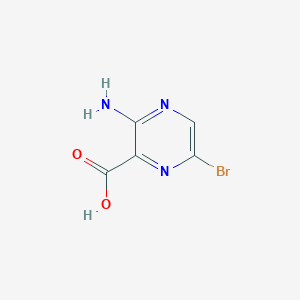

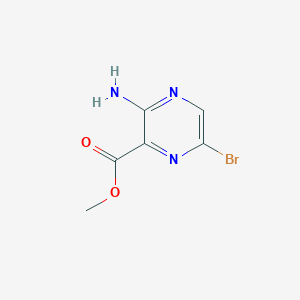

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。